Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole
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Overview
Description
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole is a complex organic compound with a unique structure that includes a methoxy group and an octahydrocyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrrole ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the cyclopenta[c]pyrrole ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced derivative with different functional groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclopenta[c]pyrrole ring system play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- Rel-(3aR,6aS)-5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Uniqueness
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-10-8-2-6-4-9-5-7(6)3-8/h6-9H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
HOSINEZWSMJVLU-DHBOJHSNSA-N |
Isomeric SMILES |
COC1C[C@@H]2CNC[C@@H]2C1 |
Canonical SMILES |
COC1CC2CNCC2C1 |
Origin of Product |
United States |
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